molecular formula C13H12O5 B14274716 3-Methoxy-4-(4-methoxybenzoyl)furan-2(5H)-one CAS No. 138196-86-8

3-Methoxy-4-(4-methoxybenzoyl)furan-2(5H)-one

Cat. No.: B14274716
CAS No.: 138196-86-8
M. Wt: 248.23 g/mol
InChI Key: NHGXPEMBABPQMC-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-methoxybenzoyl)furan-2(5H)-one is an organic compound with a complex structure that includes a furan ring substituted with methoxy and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-methoxybenzoyl)furan-2(5H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted benzoyl chloride and furan derivatives in the presence of a base to facilitate the formation of the desired product. The reaction conditions often include solvents such as dichloromethane or toluene and may require heating to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(4-methoxybenzoyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Methoxy-4-(4-methoxybenzoyl)furan-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-Methoxy-4-(4-methoxybenzoyl)furan-2(5H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetone: Another compound with a methoxy group and a benzoyl-like structure.

    Pinacol boronic esters: Compounds with similar functional groups used in organic synthesis.

Uniqueness

3-Methoxy-4-(4-methoxybenzoyl)furan-2(5H)-one is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

138196-86-8

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-methoxy-3-(4-methoxybenzoyl)-2H-furan-5-one

InChI

InChI=1S/C13H12O5/c1-16-9-5-3-8(4-6-9)11(14)10-7-18-13(15)12(10)17-2/h3-6H,7H2,1-2H3

InChI Key

NHGXPEMBABPQMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=O)OC2)OC

Origin of Product

United States

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